![molecular formula C44H61Cl2N2PRuS B6338426 Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II)dichloride, 95% CAS No. 1190427-49-6](/img/structure/B6338426.png)
Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II)dichloride, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organometallic compound. It contains a ruthenium(II) center coordinated to a tricyclohexylphosphine ligand, an N-heterocyclic carbene (NHC) ligand (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), and a thienylmethylene group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a ruthenium(II) center coordinated to the phosphine and NHC ligands, as well as the thienylmethylene group . The exact geometry and bond lengths/angles would need to be determined experimentally, typically through techniques such as X-ray crystallography .Chemical Reactions Analysis
As a ruthenium complex with an NHC ligand, this compound could potentially be used as a catalyst in various types of chemical reactions . For example, NHC-ruthenium complexes have been used as catalysts in olefin metathesis reactions . The exact reactivity of this compound would depend on the specific conditions and substrates used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and composition . For example, its solubility would depend on the nature of the ligands and the overall charge of the complex . Its melting point, boiling point, and other physical properties would also need to be determined experimentally .科学的研究の応用
Metathesis Reactions
Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II)dichloride has shown effectiveness in various metathesis reactions. It is used for the ring-closing metathesis of linalool and citronellene, self-metathesis of eugenol, and ethenolysis of methyl oleate. Microwave heating and continuous-flow processing enhance its reactivity in these applications (Alexander et al., 2016).
Catalytic Behavior and Stability
This ruthenium complex, when modified with various ligands, demonstrates increased catalytic activity and thermal stability. It is particularly efficient in ring-closing metathesis and cross metathesis reactions, indicating its versatility and robustness as a catalyst (Huang et al., 1999).
Synthesis of Polymer Ionomers
The complex is employed in the ring-opening metathesis polymerization (ROMP) of specific monomers to produce high molecular weight copolymers. These copolymers are further modified to generate new ionomers with unique properties (Santiago et al., 2014).
Kinetic Studies in Polymerization
In-depth kinetic studies of ring-opening metathesis polymerization (ROMP) of cis-cyclooctene using this ruthenium initiator reveal insights into reaction rates, temperature dependence, and the influence of chain transfer agents. These studies contribute to a better understanding of polymerization kinetics (Alonso-Villanueva et al., 2010).
Gas Permeability Studies
The complex is utilized in the synthesis of polynorbornene dicarboximide with fluorine pendant groups. This application explores the gas permeability properties of the resulting polymers, providing insights into their potential industrial applications (Vargas et al., 2007).
作用機序
Target of Action
Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II)dichloride is a complex organometallic compound. It primarily targets organic reactions as a catalyst . The compound’s primary targets are the reactant molecules in these reactions .
Mode of Action
The compound acts as a nucleophilic carbene , serving as a bulky, electron-rich “phosphine mimic” for metal-catalyzed reactions . It interacts with its targets by facilitating the transfer of electrons, thereby enabling the reaction to proceed .
Biochemical Pathways
The compound is involved in various organic reactions, such as Suzuki cross-coupling of aryl chlorides and ring-closing metathesis . These reactions are crucial in the synthesis of complex organic compounds .
Pharmacokinetics
It’s worth noting that the compound is typically used in controlled laboratory or industrial settings, and its use is governed by the principles of chemical safety .
Result of Action
The action of this compound results in the facilitation of organic reactions, leading to the formation of desired products . For example, in the Suzuki cross-coupling reaction, it enables the formation of biaryl compounds .
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact composition and the conditions under which it is handled . As with all chemicals, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and proper ventilation .
将来の方向性
The use of NHC-ruthenium complexes in catalysis is a topic of ongoing research, and there are likely many potential applications for this compound that have not yet been explored . Future research could involve investigating its reactivity with different substrates, optimizing the conditions for its use in catalysis, and exploring its potential applications in other areas of chemistry .
特性
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-dichloro-(thiophen-2-ylmethylidene)ruthenium;tricyclohexylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2.C18H33P.C5H4S.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5-3-2-4-6-5;;;/h7-12H,1-6H3;16-18H,1-15H2;1-4H;2*1H;/q;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIHTAFCWLKGPP-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Ru](=CC3=CC=CS3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H61Cl2N2PRuS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
853.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1190427-49-6 |
Source


|
| Record name | [1,3-bis(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-2-ylidene]dichloro(thiophen-2-ylmethylidene)ruthenium; tricyclohexylphosphane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





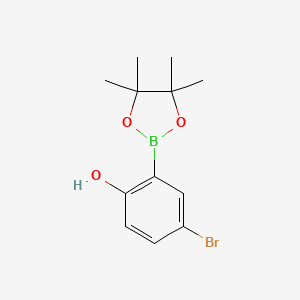
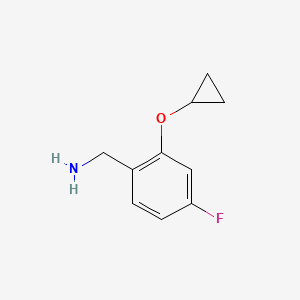
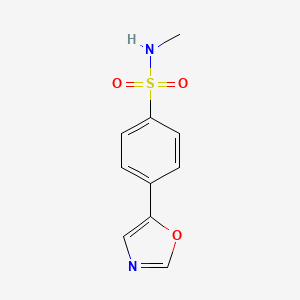

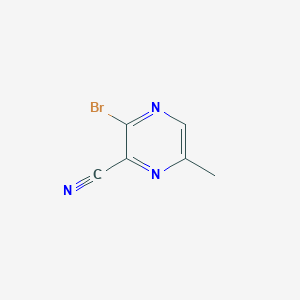
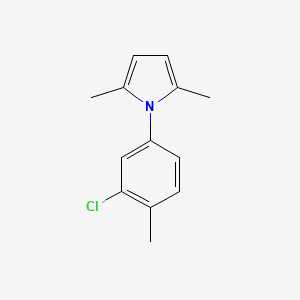
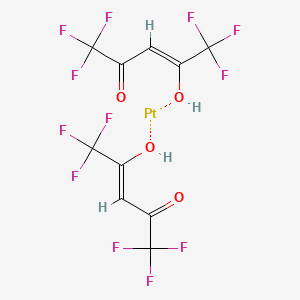
![Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III), 99% (99.999%-Ga) [Ga(TMHD)3]](/img/structure/B6338429.png)
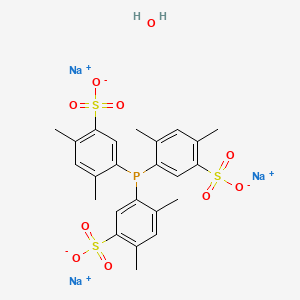
(2-dicyclohexylphosphinophenyl)methane, 97%](/img/structure/B6338438.png)